2-Chloro-4-pyridylcyclopentylketone
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Overview
Description
2-Chloro-4-pyridylcyclopentyl ketone is a chemical compound with the molecular formula C11H12ClNO It is a ketone derivative that features a cyclopentyl group attached to a pyridine ring, which is further substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridylcyclopentyl ketone can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions. This method offers excellent yields and overcomes the disadvantages of traditional Friedel-Crafts acylation procedures .
Industrial Production Methods
Industrial production of 2-Chloro-4-pyridylcyclopentyl ketone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-pyridylcyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Chloro-4-pyridylcyclopentyl ketone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-4-pyridylcyclopentyl ketone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or other interactions with active sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-pyridylmethyl ketone
- 2-Chloro-4-pyridylethyl ketone
- 2-Chloro-4-pyridylpropyl ketone
Uniqueness
2-Chloro-4-pyridylcyclopentyl ketone is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C21H22Cl2N2O |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
bis(2-chloro-1-pyridin-4-ylcyclopentyl)methanone |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-3-1-9-20(17,15-5-11-24-12-6-15)19(26)21(10-2-4-18(21)23)16-7-13-25-14-8-16/h5-8,11-14,17-18H,1-4,9-10H2 |
InChI Key |
XXGSJCCFBGDFII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C2=CC=NC=C2)C(=O)C3(CCCC3Cl)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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